molecular formula C13H10FIO B1358675 1-Fluoro-3-((4-iodophenoxy)methyl)benzene CAS No. 649740-30-7

1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Cat. No.: B1358675
CAS No.: 649740-30-7
M. Wt: 328.12 g/mol
InChI Key: ODRZCUCRDMZDRC-UHFFFAOYSA-N
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Description

1-Fluoro-3-((4-iodophenoxy)methyl)benzene is an organic compound with the molecular formula C13H10FIO. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a phenoxy group attached to a benzene ring. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene typically involves the reaction of 1-fluoro-3-methylbenzene with 4-iodophenol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

1-Fluoro-3-((4-iodophenoxy)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Scientific Research Applications

1-Fluoro-3-((4-iodophenoxy)methyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the development of radiolabeled probes for imaging studies, due to the presence of the iodine atom which can be easily labeled with radioactive isotopes.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can form strong interactions with various biological molecules, influencing their activity. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

1-Fluoro-3-((4-iodophenoxy)methyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-3-methylbenzene: Lacks the iodine and phenoxy groups, resulting in different chemical reactivity and biological activity.

    4-Iodophenol: Contains the iodine atom but lacks the fluorine and phenoxy groups, leading to different applications and properties.

    1-Fluoro-4-iodobenzene: Contains both fluorine and iodine atoms but lacks the phenoxy group, resulting in different chemical behavior.

The unique combination of fluorine, iodine, and phenoxy groups in this compound makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-fluoro-3-[(4-iodophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZCUCRDMZDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625948
Record name 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649740-30-7
Record name 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.0 g (15.9 mmol) of 4-iodophenol and 3.49 g (15.9 mmol) of 3-fluorobenzyl bromide in 30 ml ethanol is treated dropwise at RT with 20 ml of a 1 molar solution of sodium ethanolate in ethanol. The reaction mixture is refluxed for 4 h and the precipitated sodium bromide is filtered off. The filtrate is evaporated to dryness, treated with 100 ml of water, acidified by addition of citric acid and extracted three times with dichloromethane. After drying and evaporation, the residue is subjected to chromatography on silica gel (hexane/ethyl acetate 9:1). This yields 4.23 g (81%) of a colorless solid. mp=48° C.
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